ノミフェンシン

概要

説明

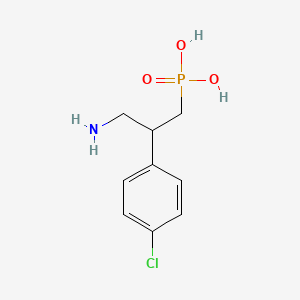

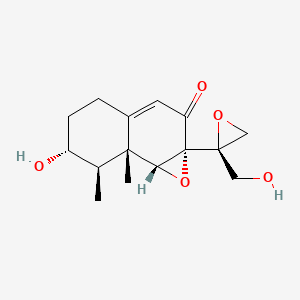

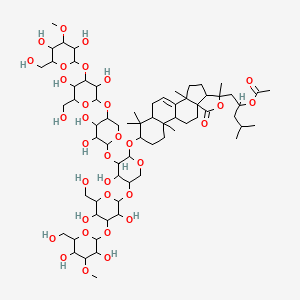

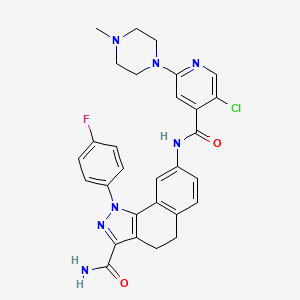

ノミフェンシンは、1960年代にヘキストAG(現在のサノフィ・アベンティス)によって開発されたテトラヒドロイソキノリン誘導体です。 ノレピネフリン・ドーパミン再取り込み阻害薬であり、再取り込みトランスポーターを阻害することにより、受容体に利用可能なシナプスノレピネフリンとドーパミンの量を増やす薬です 。 ノミフェンシンは、当初「メリタル」と「アリバル」の商標名で抗うつ薬として販売されましたが、溶血性貧血のリスクなど、安全性の懸念から、1980年代に市場から撤退しました .

作用機序

ノミフェンシンは、ノレピネフリンとドーパミンの再取り込みを阻害することで効果を発揮し、それによりシナプス間隙におけるこれらの神経伝達物質のレベルを高め、神経伝達を強化します 。 ノレピネフリンとドーパミンのトランスポーターに結合し、これらの神経伝達物質のシナプス前ニューロンへの再取り込みを防ぎ、それらの機能を阻害します 。 このメカニズムは、コカインなどのレクリエーションドラッグのメカニズムに似ていますが、ノミフェンシンにはこれらの物質に関連する陶酔効果はありません .

類似化合物の比較

ノミフェンシンは、ノレピネフリンとドーパミンの再取り込みを二重に阻害するという特徴を持つため、抗うつ薬の中で独特です。 ノレピネフリンとドーパミンの再取り込みも阻害しますが、化学構造と薬理学的プロファイルが異なるブプロピオンなどの類似化合物があります 。 イミプラミンやアミトリプチリンなどの三環系抗うつ薬は、主にノレピネフリンとセロトニンの再取り込みを阻害し、ドーパミン再取り込みへの影響は小さくなります 。 ノミフェンシンは、有意な抗コリン作用や鎮静作用がないため、多くの三環系抗うつ薬とも区別されます .

科学的研究の応用

Nomifensine has been used in scientific research to study its effects on neurotransmitter systems, particularly dopamine and norepinephrine. It has been investigated for its potential use in treating conditions such as depression, attention deficit hyperactivity disorder, and Parkinson’s disease . Additionally, recent studies have explored its anticancer effects, particularly in breast cancer cells, where it has been shown to inhibit cell proliferation and induce apoptosis . Nomifensine has also been used as a tool compound in neuropharmacology to study the mechanisms of neurotransmitter reuptake and release .

生化学分析

Biochemical Properties

Nomifensine plays a significant role in biochemical reactions by inhibiting the reuptake of norepinephrine and dopamine. This inhibition is achieved through its interaction with the norepinephrine transporter and the dopamine transporter. By binding to these transporters, Nomifensine prevents the reabsorption of norepinephrine and dopamine into the presynaptic neuron, thereby increasing their availability in the synaptic cleft. This action enhances neurotransmission and is the basis for its antidepressant effects. Additionally, Nomifensine has been shown to interact with other biomolecules, including serotonin transporters, although to a lesser extent .

Cellular Effects

Nomifensine exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances neurotransmitter release and prolongs the action of norepinephrine and dopamine by inhibiting their reuptake. This leads to increased stimulation of postsynaptic receptors, which can influence cell signaling pathways, gene expression, and cellular metabolism. In non-neuronal cells, Nomifensine has been observed to induce apoptosis and inhibit cell proliferation, particularly in cancer cells. For example, studies have shown that Nomifensine can inhibit the proliferation of breast cancer cells and increase the rate of apoptosis .

Molecular Mechanism

The molecular mechanism of Nomifensine involves its binding to the norepinephrine transporter and the dopamine transporter. By blocking these transporters, Nomifensine prevents the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of postsynaptic receptors. Additionally, Nomifensine has been shown to interact with other proteins, such as serotonin transporters and mitogen-activated protein kinases, which may contribute to its effects on cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nomifensine have been observed to change over time. Nomifensine is readily absorbed after oral administration, with steady-state plasma concentrations being attained within the first five days of repeated administration. The drug has a short distribution phase of two to four hours and a relatively large apparent volume of distribution. Over time, Nomifensine and its metabolites are excreted primarily through the kidneys. Long-term studies have shown that Nomifensine can lead to sustained increases in neurotransmitter levels and prolonged stimulation of postsynaptic receptors .

Dosage Effects in Animal Models

The effects of Nomifensine vary with different dosages in animal models. At low doses, Nomifensine has been shown to have a slight sedative effect, while higher doses can produce dose-related stereotyped behavior in animals. Studies have indicated that Nomifensine is less likely to produce adverse cardiovascular effects compared to certain tricyclic antidepressants. At very high doses, Nomifensine can lead to convulsions and other toxic effects. The therapeutic window for Nomifensine is relatively narrow, and careful dosage management is required to avoid adverse effects .

Metabolic Pathways

Nomifensine is metabolized primarily in the liver, where it undergoes monooxygenation and conjugation reactions. The major metabolites of Nomifensine include hydroxylated and methoxylated derivatives, as well as glucuronide conjugates. These metabolites are formed through the action of cytochrome P450 enzymes, including CYP3A4, CYP2C19, and CYP2B6. The metabolites are then excreted primarily through the kidneys. The metabolic pathways of Nomifensine are complex and involve multiple enzymatic reactions .

Transport and Distribution

Nomifensine is transported and distributed within cells and tissues through various mechanisms. It is readily absorbed after oral administration and is present in plasma mainly as the glucuronide conjugate. Nomifensine is distributed widely throughout the body, with a relatively large apparent volume of distribution. The drug is transported across cell membranes by passive diffusion and interacts with various transporters, including the norepinephrine transporter and the dopamine transporter. These interactions facilitate its accumulation in specific tissues, particularly in the brain .

Subcellular Localization

The subcellular localization of Nomifensine is primarily within the synaptic cleft, where it exerts its effects on neurotransmitter reuptake. Nomifensine is also localized within the cytoplasm of neuronal cells, where it interacts with intracellular proteins and enzymes. The drug does not appear to have specific targeting signals or post-translational modifications that direct it to specific organelles. Instead, its localization is determined by its interactions with transporters and other biomolecules within the cell .

準備方法

ノミフェンシンの合成には、いくつかの段階が必要です。一般的な合成経路の1つは、2-メチル-4-フェニル-1,2,3,4-テトラヒドロイソキノリンと適切なアミンを縮合させることから始まります。反応条件は通常、ジメチルホルムアミドなどの非プロトン性溶媒中で、水素化ナトリウムなどの強塩基を使用します。 得られた生成物は、再結晶またはクロマトグラフィーによって精製されます 。 工業生産方法は、同様の合成経路を使用する可能性がありますが、連続フローリアクターや自動精製システムの使用など、大規模生産向けに最適化されています .

化学反応の分析

ノミフェンシンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化リチウムアルミニウムなどの還元剤があります。 たとえば、ノミフェンシンの酸化は、水酸化された代謝産物の形成につながる可能性があり、還元は脱アミノ化された生成物を生じる可能性があります 。 置換反応は芳香環で起こることがあり、さまざまな置換誘導体の形成につながります .

科学研究への応用

ノミフェンシンは、神経伝達物質系、特にドーパミンとノレピネフリンへの影響を研究するために、科学研究で使用されてきました。 うつ病、注意欠陥多動性障害、パーキンソン病などの疾患の治療における潜在的な用途について調査されてきました 。 最近の研究では、特に乳がん細胞におけるその抗がん効果も調べられており、細胞増殖を阻害し、アポトーシスを誘導することが示されています 。 ノミフェンシンは、神経伝達物質再取り込みおよび放出のメカニズムを研究するための、神経薬理学におけるツール化合物としても使用されてきました .

類似化合物との比較

Nomifensine is unique among antidepressants due to its dual inhibition of norepinephrine and dopamine reuptake. Other similar compounds include bupropion, which also inhibits norepinephrine and dopamine reuptake but has a different chemical structure and pharmacological profile . Tricyclic antidepressants like imipramine and amitriptyline primarily inhibit the reuptake of norepinephrine and serotonin, with less effect on dopamine reuptake . Nomifensine’s lack of significant anticholinergic and sedative effects also distinguishes it from many tricyclic antidepressants .

特性

IUPAC Name |

2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPANQJNYNUNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32795-47-4 (maleate (1:1)) | |

| Record name | Nomifensine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023377 | |

| Record name | Nomifensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Nomifensine ... while it resembles the imipramine type agents in many of the pharmacologic tests used in screening potential antidepressive activity, nomifensine is distinct in its potent inhibitory effects on the neuronal reuptake of dopamine. ... Nomifensine's dopaminergic profile is essentially restricted to reuptake blockade. It has no presynaptic effects on dopamine release as would amphetamine and no post synaptic effects on adenylate-cyclase linked dopamine (D-1) receptors as would apomorphine (a dopamine agonist)., In addition to its potent dopaminergic effects, nomifensine has important effects on the noradrenergic system. Nomifensine is more than 20 times as potent as imipramine, and equipotent to desipramine, in inhibiting the neuronal reuptake of norepinephrine. In electrophysiologic studies nomifensine is four times as active, within the locus coeruleus (a major noradrenergic brain nucleus), as desipramine, and nomifensine is 20 times as potent as imipramine with this test system. In accord with such activity, chronic treatment with nomifensine leads to a reduction in the sensitivity of postsynaptic beta-noradrenergic receptors., Nomifensine has relatively weak alpha-adrenergic blocking effect. In vitro binding studies suggest that nomifensine is six times less potent than imipramine at antagonism of the alpha-1 receptor, but twice as potent at the alpha-2. In this regard, nomifensine has less alpha-blocking activity than trazodone. Based upon these characteristics, both sedation and adverse cardiovascular (eg, hypotensive) effects should not be prominent with nomifensine., Effects on the serotonergic system are varied. Nomifensine is a weak inhibitor of serotonin reuptake into rat brain synaptosomes, and is 1/300 times as potent as imipramine, and equipotent to desipramine, in this regard. This is confirmed in electrophysiologic studies where nomifensine has extremely weak, although not absent, activity within the dorsal raphe. However, while nomifensine appears to be inactive in serotonergic systems it has some binding affinity for serotonergic receptors; it is as avid as imipramine for the 5-HT 1 receptor, but is less than 1/100 as avid as imipramine for the 5-HT 2 receptor., For more Mechanism of Action (Complete) data for NOMIFENSINE (6 total), please visit the HSDB record page. | |

| Record name | NOMIFENSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

24526-64-5 | |

| Record name | Nomifensine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24526-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nomifensine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nomifensine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nomifensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOMIFENSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LGS5JRP31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOMIFENSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

179-181 °C | |

| Record name | Nomifensine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NOMIFENSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Nomifensine?

A1: Nomifensine primarily acts as a potent inhibitor of norepinephrine and dopamine reuptake in the brain. [, ] It achieves this by binding to the norepinephrine and dopamine transporters, preventing the reabsorption of these neurotransmitters from the synapse back into the presynaptic neuron. [, ] This leads to increased concentrations of norepinephrine and dopamine in the synaptic cleft, enhancing their effects on postsynaptic neurons. []

Q2: How does Nomifensine's effect on dopamine differ from other antidepressants?

A2: Nomifensine stands out from many other antidepressants due to its potent inhibition of dopamine reuptake. [, ] While some antidepressants primarily target serotonin or norepinephrine reuptake, Nomifensine's significant impact on dopamine levels contributes to its unique pharmacological profile. [, ]

Q3: What is the molecular formula and weight of Nomifensine?

A3: The molecular formula of Nomifensine is C16H19N3, and its molecular weight is 253.35 g/mol.

Q4: How is Nomifensine absorbed and metabolized in the body?

A4: Nomifensine is rapidly and completely absorbed after oral administration. [, ] It is extensively metabolized, primarily by conjugation with glucuronic acid, forming nomifensine-N-glucuronide. [, ] This metabolite is highly unstable and readily cleaves back into nomifensine, making accurate determination of free nomifensine levels challenging. []

Q5: Does Nomifensine cross the blood-brain barrier?

A6: Yes, Nomifensine readily crosses the blood-brain barrier, which is essential for its antidepressant effects. [] Its ability to access the central nervous system allows it to reach and interact with its target sites, the norepinephrine and dopamine transporters. []

Q6: Has Nomifensine been proven effective in treating depression?

A7: Clinical trials have demonstrated that Nomifensine is effective in treating depression, showing comparable efficacy to established antidepressants like imipramine and amitriptyline. [, ] It has shown particular promise in treating patients with profoundly retarded depression and those intolerant to the side effects of traditional antidepressants. []

Q7: What are some concerns regarding the safety of Nomifensine?

A8: Despite its efficacy, Nomifensine was withdrawn from the market due to an unacceptable incidence of adverse effects, particularly drug-induced hemolytic anemia. [, ] This immune-mediated reaction involves the production of antibodies that target Nomifensine or its metabolites on the surface of red blood cells. [, , ] Other reported adverse effects include liver abnormalities and drug fever. [, ]

Q8: How does the structure of Nomifensine relate to its activity?

A9: The D-enantiomer of Nomifensine exhibits significantly greater antidepressant and dopaminergic activity compared to the L-enantiomer, highlighting the importance of stereospecificity in its mechanism of action. [] The presence of the 8-amino group is crucial for its ability to inhibit dopamine uptake. []

Q9: What are the major metabolic pathways of Nomifensine?

A10: Nomifensine undergoes extensive metabolism, primarily through N-glucuronidation and oxidation. [, ] While N-glucuronidation leads to the formation of an inactive metabolite, oxidation can result in the formation of reactive metabolites, potentially contributing to its toxicity. []

Q10: What evidence suggests that Nomifensine may undergo bioactivation to reactive metabolites?

A11: Studies have identified multiple glutathione (GSH) conjugates of Nomifensine metabolites in liver microsomes and hepatocytes. [] The formation of these GSH adducts indicates the generation of reactive intermediates, as GSH typically reacts with and detoxifies electrophilic species. [] The identified GSH conjugates suggest that both the aniline and arene moieties of Nomifensine can undergo oxidation, potentially leading to the formation of reactive quinoneimine and epoxide intermediates. []

Q11: What enzymes are involved in the bioactivation of Nomifensine?

A12: Research indicates that cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2C19, and CYP2B6, play a significant role in the formation of reactive metabolites from Nomifensine. [] These enzymes catalyze the oxidation of the aniline and arene groups, leading to the generation of reactive intermediates that can form GSH adducts. []

Q12: How does Nomifensine influence dopamine transients in the brain?

A13: Nomifensine amplifies subsecond dopamine transients in the ventral striatum, a brain region associated with reward and motivation. [] This amplification is characterized by increases in both the amplitude and duration of these transient dopamine fluctuations, which are thought to play a crucial role in reward signaling and motivated behavior. []

Q13: Are there animal models that demonstrate the effects of Nomifensine on motivated behavior?

A14: Yes, studies using the runway model of intracranial self-stimulation (ICSS) in rats have shown that Nomifensine enhances motivated behavior. [] In this model, Nomifensine dose-dependently increased the running speed of rats seeking electrical stimulation of reward-related brain regions. [] These findings, coupled with its effects on dopamine transients, suggest that Nomifensine's influence on dopamine neurotransmission may contribute to its antidepressant effects by enhancing motivation and reward sensitivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679759.png)

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679760.png)